molecular formula C20H25NO4 B13045238 Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13045238
M. Wt: 343.4 g/mol
InChI Key: ZUJHPIIQUSCGCW-FQEVSTJZSA-N
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Description

Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound features a naphthalene ring fused to a piperidine ring, with an oxetane moiety attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a naphthalene derivative and perform a series of reactions such as allylic amination, ring-opening, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactors for efficient and sustainable synthesis . The choice of reagents, catalysts, and reaction conditions would be tailored to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to various hydroxylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring and spirocyclic structure may play a role in binding to these targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of an oxetane ring with a naphthalene-piperidine system sets it apart from other similar compounds.

Biological Activity

Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by a unique oxetan ring structure. Its molecular formula is C₁₈H₁₉N₁O₃, and it exhibits properties typical of piperidine derivatives. The stereochemistry at the R position contributes to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence supporting its potential in neuroprotection.

The mechanisms through which this compound exerts its effects are under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound could influence pathways related to cell survival and apoptosis.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer MCF7 cells and hepatoma HepG2 cells. The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for HepG2 cells, suggesting moderate potency against these cancer types .

Antimicrobial Properties

In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potential for development as an antimicrobial agent .

Neuroprotective Effects

Research conducted on neuroprotective properties revealed that the compound could reduce oxidative stress in neuronal cell cultures. It was found to significantly lower levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .

Data Summary Table

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AntitumorMCF715 µM
AntitumorHepG220 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
NeuroprotectiveNeuronal cell cultures-

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

methyl (6R)-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C20H25NO4/c1-24-18(22)16-3-4-17-10-20(7-5-15(17)9-16)6-2-8-21(19(20)23)11-14-12-25-13-14/h3-4,9,14H,2,5-8,10-13H2,1H3/t20-/m0/s1

InChI Key

ZUJHPIIQUSCGCW-FQEVSTJZSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C[C@]3(CCCN(C3=O)CC4COC4)CC2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4COC4)CC2)C=C1

Origin of Product

United States

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